1-(5-Methylpyridin-2-yl)-3-(3-nitrophenyl)urea
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Overview
Description
1-(5-Methylpyridin-2-yl)-3-(3-nitrophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-2-yl)-3-(3-nitrophenyl)urea typically involves the reaction of 5-methyl-2-aminopyridine with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyridin-2-yl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
1-(5-Methylpyridin-2-yl)-3-(3-nitrophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-yl)-3-(3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in hydrogen bonding or electrostatic interactions, while the pyridine ring can engage in π-π stacking or hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylpyridin-2-yl)-3-phenylurea: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(5-Methylpyridin-2-yl)-3-(4-nitrophenyl)urea: Similar structure but with the nitro group at the 4-position, which may influence its chemical and biological properties.
1-(5-Methylpyridin-2-yl)-3-(3-chlorophenyl)urea:
Uniqueness
1-(5-Methylpyridin-2-yl)-3-(3-nitrophenyl)urea is unique due to the presence of both the methylpyridine and nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the pyridine ring can engage in various interactions, making this compound versatile for different applications.
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-(3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-9-5-6-12(14-8-9)16-13(18)15-10-3-2-4-11(7-10)17(19)20/h2-8H,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKPPKRROVTPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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